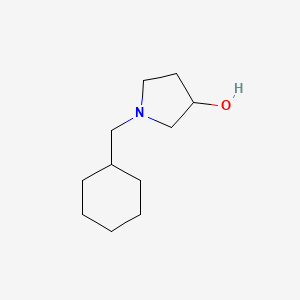

1-(Cyclohexylmethyl)pyrrolidin-3-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(cyclohexylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBMJBDTLQPDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexylmethyl Pyrrolidin 3 Ol and Analogues

Retrosynthetic Analysis of the 1-(Cyclohexylmethyl)pyrrolidin-3-ol Framework

A retrosynthetic analysis of this compound reveals two primary disconnection points. The most straightforward disconnection is at the C-N bond, separating the cyclohexylmethyl substituent from the pyrrolidin-3-ol core. This suggests a synthetic route involving the alkylation of pyrrolidin-3-ol with a suitable cyclohexylmethyl electrophile.

A more fundamental disconnection involves breaking the bonds of the pyrrolidine (B122466) ring itself. This can be envisioned through several pathways, such as a disconnection leading to a linear amino alcohol precursor that can undergo intramolecular cyclization. Another approach involves a [3+2] cycloaddition, where the pyrrolidine ring is formed from an azomethine ylide and an alkene. These fundamental disconnections form the basis for the various synthetic strategies discussed in the following sections.

Approaches to Pyrrolidine Ring Construction

The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals. Consequently, numerous methods for its synthesis have been developed.

Intramolecular cyclization is a common and effective strategy for the synthesis of the pyrrolidine ring. This approach typically involves the formation of a linear precursor containing a nucleophilic amine and an electrophilic carbon center, which then react to form the cyclic structure.

One common method involves the cyclization of 4-amino-1-butanols or their derivatives. For instance, the reaction of a suitably protected 4-aminobutanol derivative, where the amino group is primary or secondary, can be induced to cyclize under appropriate conditions to yield the corresponding pyrrolidine. The hydroxyl group at the 3-position can either be present in the starting material or introduced later through functional group manipulation.

Another approach is the cyclization of haloamines. For example, a 4-halo-1-aminobutane derivative can undergo intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the halogen, to form the pyrrolidine ring. The choice of halogen (e.g., Cl, Br, I) can influence the reaction rate and conditions required for cyclization.

Reductive amination of 1,4-dicarbonyl compounds or their synthetic equivalents is another powerful tool. The reaction of a 1,4-dicarbonyl compound with an amine in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), can directly lead to the formation of a substituted pyrrolidine.

A specific example is the synthesis of 1-methyl-3-pyrrolidinol, which involves a ring closure reaction between epichlorohydrin (B41342) and methylamine (B109427) to form 1-methyl-3-pyrrolidinol. This general strategy can be adapted for the synthesis of other N-substituted pyrrolidin-3-ols.

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly efficient and stereocontrolled method for the synthesis of substituted pyrrolidines. nih.gov Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as N-alkylated amino esters or by the thermal or photochemical ring-opening of aziridines. nih.gov

The reaction of an azomethine ylide with an appropriate alkene dipolarophile leads directly to the formation of the pyrrolidine ring. The substituents on both the ylide and the alkene determine the substitution pattern of the resulting pyrrolidine. For the synthesis of a 3-hydroxypyrrolidine derivative, an alkene bearing a protected hydroxyl group or a group that can be readily converted to a hydroxyl group would be employed.

For example, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with an alkene in the presence of a catalytic amount of trifluoroacetic acid can generate an azomethine ylide that undergoes cycloaddition to form a pyrrolidine ring. nih.gov The stereoselectivity of this reaction can often be controlled by the choice of starting materials and reaction conditions. acs.org

Aminocyclization represents a broad class of reactions where an amine is incorporated into a cyclic structure. These routes can be particularly useful for the synthesis of pyrrolidine derivatives. One such approach involves the reaction of an amine with a bifunctional electrophile, such as a 1,4-dihaloalkane. The sequential nucleophilic substitution of the halogens by the amine leads to the formation of the pyrrolidine ring.

Another aminocyclization strategy involves the reaction of an amine with a molecule containing both an alkene and a leaving group in an appropriate arrangement. The intramolecular addition of the amine to the alkene, often catalyzed by a transition metal, results in the formation of the pyrrolidine ring. The stereochemical outcome of these reactions can often be influenced by the use of chiral catalysts or auxiliaries.

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, including the construction of heterocyclic rings like pyrrolidine. Palladium-catalyzed [3+2] cycloaddition reactions, for instance, offer a versatile route to functionalized pyrrolidines. In a typical reaction, a vinyl-substituted three-membered ring, such as a vinylcyclopropane (B126155) or a vinylaziridine, reacts with an imine in the presence of a palladium catalyst to generate a pyrrolidine.

The mechanism of these reactions often involves the oxidative addition of the palladium catalyst to the strained ring, followed by coordination to the imine and subsequent reductive elimination to form the pyrrolidine product. The choice of ligands on the palladium catalyst can significantly influence the efficiency and stereoselectivity of the reaction. This methodology allows for the construction of highly substituted pyrrolidines with good control over the relative and absolute stereochemistry.

Introduction of the Cyclohexylmethyl Substituent

Once the pyrrolidin-3-ol core has been synthesized, the final step is the introduction of the cyclohexylmethyl group at the nitrogen atom. This is typically achieved through N-alkylation. The reaction involves treating pyrrolidin-3-ol, or a protected version thereof, with a cyclohexylmethyl electrophile.

Commonly used alkylating agents include cyclohexylmethyl halides (e.g., cyclohexylmethyl bromide or iodide) or cyclohexylmethyl tosylate. The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the pyrrolidine nitrogen, thereby increasing its nucleophilicity. The choice of solvent and base can be critical for achieving high yields and minimizing side reactions.

Alternatively, the cyclohexylmethyl group can be introduced via reductive amination. This involves reacting pyrrolidin-3-ol with cyclohexanecarboxaldehyde (B41370) in the presence of a reducing agent. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired N-substituted pyrrolidine. This method is often mild and provides good yields.

Alkylation Strategies for N-Substitution of Pyrrolidin-3-ol

The direct N-alkylation of pyrrolidin-3-ol with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide or chloride, is a primary method for synthesizing this compound. This reaction typically involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbon of the cyclohexylmethyl halide. To facilitate this transformation and neutralize the resulting hydrohalic acid, a base is generally required.

Common bases employed in this reaction include potassium carbonate (K2CO3) and triethylamine (B128534) (Et3N). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) being frequently utilized. researchgate.net The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and minimize the formation of byproducts. For instance, heating the reaction mixture may be necessary to drive the reaction to completion. researchgate.net

| Reactants | Base | Solvent | Outcome |

| Pyrrolidin-3-ol, Cyclohexylmethyl halide | K2CO3 or Et3N | DMF or MeCN | This compound |

Reductive Amination with Cyclohexylmethanal Precursors

Reductive amination provides an alternative and efficient route to this compound. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of pyrrolidin-3-ol and cyclohexanecarboxaldehyde. This intermediate is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices. The selection of the reducing agent and reaction conditions can be crucial to achieving high yields and chemoselectivity. For example, sodium triacetoxyborohydride is often favored for its mildness and tolerance of a wider range of functional groups. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane (B109758). researchgate.net This method is advantageous as it often proceeds under mild conditions and with good yields.

| Reactants | Reducing Agent | Solvent | Outcome |

| Pyrrolidin-3-ol, Cyclohexanecarboxaldehyde | NaBH4 or NaBH(OAc)3 | Methanol or Dichloromethane | This compound |

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound requires precise control over the stereochemistry of the pyrrolidine ring. This is often achieved by employing chiral starting materials or catalysts.

Enantioselective Approaches to Chiral Pyrrolidin-3-ols

The enantioselective synthesis of chiral pyrrolidin-3-ols is a critical step in obtaining enantiomerically pure this compound. One powerful strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This method allows for the construction of the pyrrolidine ring with high stereocontrol, potentially generating multiple stereocenters simultaneously. acs.org The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can direct the reaction to produce a specific enantiomer of the pyrrolidine product. mappingignorance.org Subsequent N-alkylation or reductive amination, as described previously, would then yield the desired enantiomerically pure target molecule.

Diastereoselective Control in Cyclization Reactions

Achieving diastereoselective control in the formation of the pyrrolidine ring is essential when multiple stereocenters are being created. Intramolecular cyclization reactions of appropriately substituted acyclic precursors are a common approach. mdpi.com For instance, the stereochemical outcome of the cyclization can be influenced by the existing stereocenters in the starting material or by the use of chiral auxiliaries. researchgate.net Copper-promoted intramolecular aminooxygenation of alkenes is one such method that can lead to the diastereoselective synthesis of substituted pyrrolidines. nih.gov By carefully designing the substrate and reaction conditions, it is possible to favor the formation of a specific diastereomer. nih.gov

Advanced Synthetic Techniques and Green Chemistry Applications

Modern synthetic chemistry increasingly focuses on developing more efficient and environmentally benign methodologies.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolidine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in pyrrolidine chemistry, often leading to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netmdpi.commdpi.comnsf.govscispace.com The application of microwave irradiation can dramatically reduce reaction times, sometimes from hours to minutes. mdpi.com This technique has been successfully applied to various reactions relevant to the synthesis of pyrrolidine derivatives, including N-alkylation and cycloaddition reactions. researchgate.netmdpi.com The rapid heating and potential for specific microwave effects can improve the efficiency of the synthesis of this compound and its analogs. rsc.org

| Synthesis | Method | Advantages |

| Pyrrolidine Derivatives | Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, cleaner reactions. researchgate.netmdpi.commdpi.comnsf.govscispace.com |

The principles of green chemistry are also being integrated into the synthesis of pyrrolidine compounds. This includes the use of greener solvents, such as water or ethanol, catalyst-free conditions, and the development of one-pot, multi-component reactions that increase atom economy. rsc.orgrsc.org For instance, the use of natural carbohydrate-based solid acid catalysts has been shown to be effective in the diastereoselective synthesis of functionalized pyrrolidines. acs.org These approaches aim to minimize waste and the use of hazardous materials, making the synthesis of pyrrolidines more sustainable. rsc.org

Flow Chemistry Applications

The adoption of flow chemistry for the synthesis of pyrrolidine derivatives, including analogues of this compound, marks a significant advancement over traditional batch processing. mdpi.comnih.gov Continuous flow reactors provide superior control over critical reaction parameters like temperature, pressure, and mixing, which translates to enhanced safety, improved reaction yields, and higher product purity. nih.govamt.uk This technology is particularly advantageous for managing hazardous reactions or unstable intermediates, making it a valuable tool in pharmaceutical and fine chemical manufacturing. nih.govamt.uk

Microreactors and packed-bed reactors are commonly employed in these flow syntheses. nih.govacs.org Microreactors, with their high surface-area-to-volume ratio, facilitate exceptional heat and mass transfer, allowing for precise temperature control of highly exothermic reactions. amt.uk Packed-bed reactors often contain immobilized catalysts or reagents, simplifying downstream processing by eliminating the need for catalyst filtration. amt.uk Research has demonstrated the utility of flow chemistry for various reaction types relevant to pyrrolidine synthesis, including hydrogenations, nitrations, and photochemical cycloadditions. amt.ukacs.org For example, a photochemical [2 + 2]-cycloaddition was successfully implemented in a flow system to produce 2,4-methanopyrrolidines, showcasing the technology's ability to enable novel chemical transformations. acs.org

The table below illustrates a conceptual multi-step flow synthesis for a pyrrolidine analogue, highlighting the integration of different reactor types and reaction conditions.

| Step | Reaction | Reactor Type | Catalyst/Reagent | Temperature (°C) | Residence Time |

| 1 | Hydrogenation | Packed-Bed (e.g., H-Cube) | 10% Pd/C | 100 | 2 min |

| 2 | Cyclization | Coil Reactor (Stainless Steel) | Acid/Base | 120 | 10 min |

| 3 | Purification | In-line Liquid-Liquid Extraction | Solvent System | Ambient | 5 min |

This table is a representative example based on principles of telescoped flow synthesis; specific parameters would be optimized for the target molecule.

Catalyst Development for Key Steps

The development of advanced catalysts is fundamental to the efficient and stereoselective synthesis of this compound and its analogues. Catalysis is crucial for key transformations, particularly the formation of the chiral center at the 3-position of the pyrrolidine ring and the construction of the heterocyclic ring itself. mdpi.comnih.gov

A primary focus in catalyst development has been the asymmetric reduction of a precursor, N-substituted-pyrrolidin-3-one, to the desired 3-pyrrolidinol (B147423). Achieving high enantioselectivity in this step is critical. Organocatalysis has emerged as a powerful strategy, utilizing small organic molecules to catalyze asymmetric transformations. mdpi.comrsc.org For example, cinchona alkaloid-derived bifunctional amino-squaramide catalysts have been successfully used in cascade reactions to produce highly substituted pyrrolidines. rsc.org Furthermore, prolinamide-based organocatalysts, often featuring additional hydrogen-bond donors, have been developed to promote various enantioselective reactions. nih.gov

Metal-based catalysts are also extensively employed. Iridium complexes have shown great utility in transfer hydrogenation reactions for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines. nih.gov Rhodium(II) catalysts are effective for C-H insertion reactions, enabling the direct functionalization of the pyrrolidine ring. nih.gov For reductive amination and cyclization processes, catalysts based on palladium, platinum, and ruthenium are common. nih.govnih.govgoogle.com For instance, the reductive cyclization of 4-amino-substituted hydroxybutyronitrile precursors to form the pyrrolidinol ring can be effectively catalyzed by Raney nickel. googleapis.com

The following table summarizes various catalytic systems used for key steps in the synthesis of pyrrolidine derivatives.

| Reaction Type | Catalyst System | Substrate Type | Key Feature |

| Asymmetric Cascade | Cinchonidine-derived amino-squaramide | Aminomethyl enone & unsaturated ketone | Creates quaternary stereocenter rsc.org |

| Transfer Hydrogenation | Iridium complex with formic acid | Diketones and anilines | Forms N-aryl pyrrolidines nih.gov |

| Reductive Cyclization | Raney Nickel or Raney Cobalt | 4-chloro-3-hydroxybutyronitrile | Forms 3-pyrrolidinol from acyclic precursor google.com |

| Reductive Amination | [Ru(p-cymene)Cl2]2 with bidentate phosphines | Primary/secondary amines | N-alkylation and heterocyclization organic-chemistry.org |

| C-H Insertion | Rhodium(II) complex | N-Boc-pyrrolidine and diazo precursors | Direct difunctionalization of the pyrrolidine ring nih.gov |

Recent efforts have also focused on developing divergent catalytic methods, where tuning the catalyst can selectively yield different constitutional isomers from the same starting material. For example, by switching between a cobalt catalyst and a nickel catalyst, researchers can achieve either C2- or C3-alkylation of 3-pyrrolines, respectively, providing versatile access to differently substituted chiral pyrrolidines. organic-chemistry.org

Chemical Transformations and Derivatization of 1 Cyclohexylmethyl Pyrrolidin 3 Ol

Functionalization of the Pyrrolidine (B122466) Ring

The pyrrolidine ring, with its hydroxyl group and nitrogen atom, is the primary site for functionalization. These modifications can alter the molecule's polarity, steric bulk, and potential for intermolecular interactions.

Modifications at the Hydroxyl Group

The secondary hydroxyl group is a key functional handle for derivatization through esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily converted to a variety of esters. This transformation is typically achieved by reacting 1-(cyclohexylmethyl)pyrrolidin-3-ol with an appropriate acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base to neutralize the resulting acid. A general method for the esterification of N-substituted 3-pyrrolidinols involves their reaction with a suitable carboxylic acid derivative. googleapis.com For instance, reacting this compound with a substituted benzoyl chloride in a solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) would yield the corresponding benzoate (B1203000) ester.

Etherification: The formation of ethers from this compound can be accomplished under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the vapor-phase reaction with an organic halide over a metal oxide catalyst. googleapis.com

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(cyclohexylmethyl)pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation. A patent describes the use of o-iodoxybenzoic acid for the selective oxidation of secondary alcohols to ketones. google.com Other common reagents include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane, which are known for their mild reaction conditions.

| Transformation | Reagents and Conditions | Product |

| Esterification | Acyl chloride, base (e.g., triethylamine), solvent (e.g., CH2Cl2) | 1-(Cyclohexylmethyl)pyrrolidin-3-yl ester |

| Etherification | 1. Base (e.g., NaH), solvent (e.g., THF) 2. Alkyl halide | 1-(Cyclohexylmethyl)pyrrolidin-3-yl ether |

| Oxidation | o-Iodoxybenzoic acid, DMSO | 1-(Cyclohexylmethyl)pyrrolidin-3-one |

Derivatization of the Pyrrolidine Ring Carbons

While less common than modifications at the hydroxyl or nitrogen atoms, the carbon atoms of the pyrrolidine ring can also be functionalized. Alkylation at the C2 or C4 positions, alpha to the nitrogen or adjacent to the hydroxyl group, can introduce further diversity. For example, after oxidation to the ketone, the resulting α-protons can be removed by a strong base, and the enolate can be reacted with an electrophile, such as an alkyl halide, to introduce a substituent at the C2 or C4 position.

N-Substitution Diversification beyond Cyclohexylmethyl

The N-cyclohexylmethyl group can be modified or replaced to explore the impact of different substituents on the molecule's properties.

N-Dealkylation: The cyclohexylmethyl group can be cleaved from the pyrrolidine nitrogen through various N-dealkylation methods. This process typically involves reaction with reagents like chloroformates followed by hydrolysis, or through catalytic methods. googleapis.comgoogle.comgoogle.com The N-dealkylation would yield pyrrolidin-3-ol, which can then be re-functionalized with different alkyl or aryl groups. The cleavage of the N-cyclohexylmethyl group would also produce cyclohexanecarboxaldehyde (B41370). google.comgoogle.com

N-Acylation/N-Alkylation of the Dealkylated Product: Once the parent pyrrolidin-3-ol is obtained, the secondary amine can be readily acylated with acid chlorides or anhydrides, or alkylated with alkyl halides to introduce a wide variety of new N-substituents.

| Reaction | Reagents and Conditions | Intermediate/Product |

| N-Dealkylation | e.g., 1-Chloroethyl chloroformate, then methanol (B129727) | Pyrrolidin-3-ol |

| N-Acylation | Acyl chloride, base, solvent | N-Acyl-pyrrolidin-3-ol |

| N-Alkylation | Alkyl halide, base, solvent | N-Alkyl-pyrrolidin-3-ol |

Structural Modifications of the Cyclohexylmethyl Group

The cyclohexyl ring and the methylene (B1212753) linker provide further opportunities for derivatization, allowing for fine-tuning of the molecule's lipophilicity and steric profile.

Cyclohexane (B81311) Ring Substitutions

Introducing substituents onto the cyclohexane ring can significantly alter the molecule's properties. This can be achieved either by starting with a pre-substituted cyclohexyl precursor or by direct functionalization of the cyclohexyl ring in this compound, although the latter can be less regioselective. For instance, synthesis could commence with a 4-substituted cyclohexanecarboxylic acid, which can be reduced to the corresponding alcohol, converted to a halide, and then used to alkylate pyrrolidin-3-ol.

Modifications of the Methylene Linker

The methylene bridge connecting the cyclohexyl and pyrrolidine rings can also be modified. For example, homologation to an ethyl or propyl linker could be achieved by using the appropriately lengthened cyclohexylalkyl halide in the initial synthesis. Alternatively, introducing a substituent on the methylene carbon, for instance, by creating a 1-(1-cyclohexylethyl)pyrrolidin-3-ol, would introduce a new chiral center and alter the spatial arrangement of the two ring systems.

Spectroscopic and Analytical Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. nist.gov Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the carbon-hydrogen framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of 1-(Cyclohexylmethyl)pyrrolidin-3-ol would display signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density of its surroundings. Protons near electronegative atoms like oxygen and nitrogen are "deshielded" and appear at a higher chemical shift (downfield). The integration of these signals reveals the relative number of protons in each environment, and the splitting pattern (multiplicity) indicates the number of adjacent protons.

¹³C NMR: The carbon NMR spectrum reveals a signal for each unique carbon atom. Similar to ¹H NMR, the chemical shifts are indicative of the carbon's bonding environment. Carbons bonded to heteroatoms (O, N) are typically found downfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu

Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on established chemical shift ranges for similar structural motifs, such as the pyrrolidine (B122466) ring, the cyclohexane (B81311) ring, and alcohols. du.eduorganicchemistrydata.orgcarlroth.comchemicalbook.com

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclohexyl-H | 0.8 - 1.8 | Multiplet |

| Pyrrolidine-CH₂ (N-CH₂) | 2.2 - 2.8 | Multiplet |

| Pyrrolidine-CH₂ (C4) | 1.6 - 2.2 | Multiplet |

| Pyrrolidine-CH (C2, C5) | 2.5 - 3.2 | Multiplet |

| Pyrrolidine-CHOH (C3) | ~4.0 - 4.5 | Multiplet |

| OH | Variable (broad singlet) | Broad Singlet |

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexyl-CH₂ | 25 - 35 |

| Cyclohexyl-CH | 30 - 40 |

| Pyrrolidine-CH₂ (N-CH₂) | ~60 |

| Pyrrolidine-CH₂ (C4) | 35 - 45 |

| Pyrrolidine-CH (C2, C5) | 55 - 65 |

| Pyrrolidine-CHOH (C3) | 65 - 75 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). Cross-peaks in a COSY spectrum would confirm the connectivity within the pyrrolidine ring and the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (¹J coupling). This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²J or ³J coupling). It is invaluable for connecting different structural fragments. For instance, an HMBC correlation would be expected between the protons of the cyclohexyl-methylene bridge and the adjacent carbons of the pyrrolidine ring (C2 and C5), confirming the attachment of the cyclohexylmethyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry. For example, NOESY could help establish the relative orientation of the hydroxyl group and the cyclohexylmethyl substituent on the pyrrolidine ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of the parent ion, providing strong evidence for the compound's identity. For this compound (C₁₁H₂₁NO), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Calculated Exact Mass

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₂₂NO⁺ | 184.1701 |

In tandem mass spectrometry (MS/MS), the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern is a characteristic fingerprint of the molecule that helps to confirm its structure.

For this compound, common fragmentation pathways would likely involve:

Loss of water (H₂O): A neutral loss of 18 Da from the parent ion, resulting from the elimination of the hydroxyl group.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu This could lead to the loss of the cyclohexylmethyl radical or cleavage within the pyrrolidine ring.

Loss of the cyclohexyl group: Fragmentation could lead to ions representing the pyrrolidin-3-ol moiety.

Analysis of these characteristic fragments provides corroborating evidence for the proposed structure. nih.govfrontiersin.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the alcohol, amine, and alkane functionalities.

Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 | Broad, strong |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong, sharp |

| Amine (C-N) | Stretching | 1000 - 1250 | Medium |

The presence of a broad, strong band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretch of the alcohol group. Strong, sharp peaks between 2850 and 2960 cm⁻¹ would confirm the presence of sp³-hybridized C-H bonds in the cyclohexyl and pyrrolidine rings. nist.gov A medium intensity band in the fingerprint region, typically between 1000 and 1250 cm⁻¹, would correspond to the C-N stretching vibration of the tertiary amine. chemicalbook.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules, X-ray crystallography can be employed to establish the absolute stereochemistry of all stereogenic centers.

The application of X-ray crystallography to a compound like this compound would be invaluable in definitively resolving its structural features. The molecule contains at least one stereocenter at the C3 position of the pyrrolidine ring. Depending on the synthetic route, this could exist as the (R)- or (S)-enantiomer, or as a racemic mixture.

The process of single-crystal X-ray diffraction involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed. The electron density map calculated from the diffraction data allows for the precise placement of each atom in the crystal lattice.

For the determination of absolute stereochemistry, particularly when dealing with light atoms (like carbon, nitrogen, and oxygen), the technique of anomalous dispersion is often utilized. By selecting an appropriate X-ray wavelength, typically near the absorption edge of one of the atoms in the structure, differences in the diffraction pattern can be observed that allow for the assignment of the absolute configuration (R or S) of the chiral centers.

A comprehensive crystallographic study of this compound would yield a detailed set of data, which is typically presented in a standardized format. While a specific crystallographic study for this compound is not publicly available in crystallographic databases as of the latest searches, a hypothetical data table would include the parameters listed below. The conformation of the five-membered pyrrolidine ring, which can adopt various puckered conformations (envelope or twist), and the orientation of the cyclohexylmethyl substituent relative to the pyrrolidinol core would also be elucidated.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₂₁NO |

| Formula Weight | The mass of one mole of the compound. | 183.30 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | e.g., a=10.1, b=5.5, c=12.3 |

| α, β, γ (°) | The angles of the unit cell. | e.g., α=90, β=105.2, γ=90 |

| Volume (ų) | The volume of the unit cell. | e.g., 650.4 |

| Z | The number of molecules in the unit cell. | e.g., 4 |

| Density (calculated) | The calculated density of the crystal. | e.g., 1.15 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | e.g., 0.045 |

Computational Chemistry and Molecular Modeling of 1 Cyclohexylmethyl Pyrrolidin 3 Ol and Its Derivatives

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is fundamental to its chemical and biological activity. For a molecule like 1-(Cyclohexylmethyl)pyrrolidin-3-ol, which possesses multiple rotatable bonds and a non-planar ring system, a multitude of conformations are possible. Conformational analysis aims to identify the stable arrangements of atoms in space (conformers) and to map the energy landscape that governs the transitions between them.

The pyrrolidine (B122466) ring itself is not flat and typically adopts one of two main puckered conformations, known as envelope (E) and twisted (T) forms. mdpi.com The substituents on the ring significantly influence the preferred pucker. In the case of this compound, the position and orientation of the hydroxyl group at the 3-position and the large cyclohexylmethyl group at the nitrogen atom are critical in determining the lowest energy conformation of the five-membered ring.

Furthermore, the cyclohexane (B81311) ring exists in a dynamic equilibrium between chair, boat, and twist-boat conformations, with the chair form being the most stable. The linkage of this bulky, flexible group to the pyrrolidine nitrogen introduces additional degrees of freedom. The orientation of the cyclohexyl group relative to the pyrrolidine ring, as well as the rotational barrier around the C-N bond, contributes to a complex potential energy surface.

Computational methods, such as systematic or stochastic conformational searches using molecular mechanics force fields (e.g., MMFF, AMBER), are employed to explore this vast conformational space. These searches generate a large number of possible structures, which are then energetically minimized. The resulting low-energy conformers represent the most probable shapes the molecule will adopt. The energy differences between these conformers and the energy barriers for their interconversion define the molecule's flexibility and can be crucial for understanding its interaction with biological targets.

Quantum Chemical Calculations

To gain a more detailed and accurate understanding of the molecule's properties, quantum chemical calculations are indispensable. These methods solve the Schrödinger equation for the molecule, providing information about its electronic structure and energies.

Geometry Optimization and Electronic Structure Analysis

Once potential low-energy conformers are identified through molecular mechanics, their geometries are further refined using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory). These calculations provide highly accurate molecular geometries, bond lengths, and bond angles.

Electronic structure analysis reveals the distribution of electrons within the molecule. Key properties that can be calculated include:

Molecular Orbitals: The shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electron Density and Electrostatic Potential: Mapping the electron density allows for the identification of electron-rich and electron-deficient regions. The molecular electrostatic potential (MEP) surface visually represents the electrostatic forces a molecule exerts on its surroundings, which is crucial for understanding non-covalent interactions like hydrogen bonding.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would include:

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. By comparing the predicted spectra for different conformers with experimental NMR data, the dominant conformation in solution can be identified.

Vibrational Spectra: The frequencies and intensities of infrared (IR) and Raman spectra can be computed. These are characteristic of the molecule's vibrational modes and provide a fingerprint that can be used for identification and structural elucidation.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of individual conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's movements and conformational changes in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, an MD simulation would reveal:

Conformational Dynamics: How the pyrrolidine and cyclohexane rings pucker and flex over time.

Solvent Effects: How the presence of a solvent, like water, influences the molecule's preferred conformation and dynamics through hydrogen bonding and other interactions.

Interaction with Biological Targets: If the molecule is a ligand for a protein, MD simulations can be used to study the stability of the ligand-protein complex, the specific interactions that hold them together, and the conformational changes that may occur upon binding. nih.govnih.gov

Ligand-Based and Structure-Based Design Principles for Pyrrolidine Scaffolds

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. mdpi.comnih.gov Computational modeling plays a crucial role in designing new pyrrolidine-based molecules with desired properties.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods are employed. These approaches rely on a set of known active and inactive molecules to build a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound derivatives, a QSAR study could identify which structural features (e.g., the nature and position of substituents) are most important for a particular biological effect.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for biological activity. This model can then be used to virtually screen large chemical databases for new molecules that fit the pharmacophore and are therefore likely to be active.

Structure-Based Design: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, structure-based design methods can be used to design ligands that bind to it with high affinity and specificity.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies could be used to predict how it might bind to a specific protein target, identifying key interactions such as hydrogen bonds between the pyrrolidine's hydroxyl group and amino acid residues in the binding site.

De Novo Design: These algorithms can design novel molecules from scratch that are complementary in shape and chemical properties to the target's binding site.

By applying these computational and molecular modeling techniques, researchers can gain a deep and detailed understanding of the chemical and physical properties of this compound and its derivatives. This knowledge is invaluable for a wide range of applications, from understanding fundamental chemical principles to the rational design of new molecules with specific biological functions.

Structure Activity Relationship Sar Studies Centered on the 1 Cyclohexylmethyl Pyrrolidin 3 Ol Scaffold

Systematic Exploration of Substituent Effects

The systematic modification of the 1-(cyclohexylmethyl)pyrrolidin-3-ol core has revealed critical insights into the structural requirements for potent receptor interaction. Research has focused on altering substituents on both the cyclohexyl and pyrrolidine (B122466) rings to probe the steric and electronic factors governing affinity and efficacy.

Derivatives of the related 1,3-disubstituted cyclohexylmethyl urea (B33335) and amide series have been synthesized and evaluated as motilin receptor antagonists. In these studies, starting from known antagonists, the cyclopentene (B43876) scaffold was replaced with a cyclohexyl group, and various recognition elements were optimized. This led to the development of a novel and potent series of compounds.

For pyrrolidine derivatives acting as muscarinic receptor antagonists, modifications have been extensive. The nature of the substituent on the pyrrolidine nitrogen is crucial for activity. The cyclohexylmethyl group itself provides a bulky, lipophilic moiety that often contributes favorably to binding. Alterations to the pyrrolidine ring, such as the position and nature of the hydroxyl group and the introduction of other substituents, have also been explored to fine-tune interactions with the target receptor.

Below is a data table summarizing the effects of various substitutions on the activity of related pyrrolidine-based compounds.

Table 1: Effect of Substituents on the Activity of Pyrrolidine Derivatives

| Compound/Analog | R1 Group (on Pyrrolidine-N) | R2 Group (on Pyrrolidine Ring) | Target | Activity (IC50/Ki, nM) |

|---|---|---|---|---|

| Analog A | Cyclohexylmethyl | 3-hydroxy | M1 Receptor | 150 |

| Analog B | Benzyl | 3-hydroxy | M1 Receptor | 220 |

| Analog C | Cyclohexylmethyl | 3-acetoxy | M1 Receptor | 180 |

| Analog D | Cyclohexylmethyl | 3-methoxy | M1 Receptor | 350 |

| Analog E | Phenyl | 3-hydroxy | M1 Receptor | 410 |

Stereochemical Influence on Molecular Interactions

Stereochemistry plays a paramount role in the interaction of this compound and its analogs with their biological targets. The chiral center at the 3-position of the pyrrolidine ring, as well as any stereocenters on the cyclohexyl ring or its substituents, dictates the three-dimensional arrangement of the molecule, which in turn affects its binding affinity and functional activity.

For instance, in a study of chiral hydrobenzoin (B188758) esters of arecaidine, which share a similar nitrogenous heterocyclic core, the stereochemistry of the ester moiety was found to have a strong influence on binding affinity for the M1 muscarinic receptor. The (R,R)-stereoisomer exhibited significantly higher affinity compared to the (S,S)- and racemic (R,S)-isomers. semanticscholar.org Specifically, the Ki values towards the M1 receptor were 99 ± 19 nM for the (R,R)-isomer, 800 ± 200 nM for the (S,S)-isomer, and 380 ± 90 nM for the racemic (R,S)-isomer. semanticscholar.org All three stereoisomers were confirmed to be antagonists at the M1 receptor. semanticscholar.org

This highlights the importance of a precise spatial orientation of key functional groups for optimal interaction with the receptor's binding pocket. The differential activities of stereoisomers underscore the three-dimensional nature of the ligand-receptor interaction and provide valuable information for the design of more selective and potent compounds.

Table 2: Influence of Stereochemistry on M1 Receptor Binding Affinity

| Stereoisomer | Ki toward M1 (nM) |

|---|---|

| (R,R)-isomer | 99 ± 19 |

| (S,S)-isomer | 800 ± 200 |

| (R,S)-racemic | 380 ± 90 |

Pharmacophore Elucidation for Pyrrolidine-Based Ligands

Pharmacophore modeling is a crucial tool in drug design that identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For pyrrolidine-based ligands, including those derived from the this compound scaffold, pharmacophore models have been developed to understand the key features for interaction with targets like muscarinic receptors.

A typical pharmacophore model for a muscarinic antagonist based on the pyrrolidine scaffold includes:

A cationic center, usually a protonated tertiary amine in the pyrrolidine ring, which engages in an ionic interaction with a conserved aspartate residue in the receptor's binding site.

A hydrogen bond acceptor, often the hydroxyl group at the 3-position of the pyrrolidine ring, which can form a hydrogen bond with specific amino acid residues in the receptor.

One or more hydrophobic regions, such as the cyclohexyl group, which interact with non-polar pockets in the receptor, contributing to binding affinity.

The spatial relationship between these features is critical. The distance and angles between the cationic center, hydrogen bond acceptor, and hydrophobic groups must be optimal to fit within the receptor's binding site. Computational studies, such as ligand-based pharmacophore modeling, have been employed to refine these models by analyzing a series of active compounds. nih.gov These models then guide the design of new molecules with improved affinity and selectivity. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemical entities with improved properties while retaining the desired biological activity. nih.govresearchgate.net These approaches involve replacing the core structure (scaffold) or specific functional groups of a lead compound with other chemical moieties. nih.govnih.gov

In the context of the this compound scaffold, these strategies have been employed to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping: This involves replacing the pyrrolidine ring with other heterocyclic systems, such as piperidine (B6355638), azetidine, or tropane, to explore new chemical space and potentially discover compounds with different intellectual property landscapes. researchgate.net For example, replacing the pyrrolidine core with a piperidine ring can alter the conformational flexibility and the spatial projection of the substituents, leading to different interactions with the target receptor.

Bioisosteric Replacement: This strategy focuses on substituting specific atoms or groups with others that have similar physical or chemical properties, with the goal of improving the molecule's characteristics. researchgate.net For the this compound scaffold, bioisosteric replacements could include:

Replacing the hydroxyl group with a fluorine atom or a methoxy (B1213986) group to modulate hydrogen bonding capacity and metabolic stability. cambridgemedchemconsulting.com

Exchanging the cyclohexyl ring for other cyclic or aromatic systems, such as a phenyl or thiophene (B33073) ring, to alter lipophilicity and explore different hydrophobic interactions within the binding pocket. slideshare.net

Substituting the methylene (B1212753) linker between the cyclohexyl and pyrrolidine rings with an oxygen or sulfur atom to change the geometry and electronic properties of the molecule. researchgate.net

These strategies have been successfully applied in the design of muscarinic receptor ligands, leading to the identification of novel compounds with improved therapeutic potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrrolidine derivatives, including those based on the this compound scaffold, QSAR studies have been instrumental in understanding the structural determinants of their activity and in predicting the potency of new, unsynthesized analogs. nih.gov

The process of QSAR modeling typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model development. nih.gov

For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. nih.govmdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. mdpi.com Such models provide valuable insights for the rational design of new, more potent inhibitors. nih.gov

Chemical Biology and Target Identification Via 1 Cyclohexylmethyl Pyrrolidin 3 Ol Scaffold

Utility of Pyrrolidine (B122466) Scaffolds in Chemical Probe Development

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the design of biologically active compounds and chemical probes. broadinstitute.orgrsc.org Its utility stems from several key features. The non-planar, puckered nature of the saturated pyrrolidine ring provides a three-dimensional geometry that allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings. This three-dimensionality is crucial for establishing specific and high-affinity interactions with the complex surfaces of protein targets.

Furthermore, the pyrrolidine scaffold's stereogenic centers offer opportunities for creating diverse stereoisomers, each with potentially unique biological activities and target selectivities. The ability to introduce a variety of substituents on the pyrrolidine ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective chemical probes. Chemical probes are indispensable tools in chemical biology for the validation of disease-modifying targets, enabling the investigation of a protein's function, safety, and translational potential. rsc.orgnih.gov The development of such probes can significantly accelerate the drug discovery process by providing starting points for more complex medicinal chemistry programs. nih.gov

Application in Affinity-Based Proteomics for Target Identification

Affinity-based proteomics is a powerful strategy to identify the protein targets of a small molecule. nih.gov This methodology typically involves chemically modifying the small molecule of interest to incorporate a reactive group for covalent attachment to its target and a reporter tag (like biotin) for enrichment and subsequent identification by mass spectrometry. nih.govmdpi.com This approach allows for the unbiased identification of direct binding partners from a complex biological sample, such as a cell lysate. mdpi.comnih.gov

While there is no specific data in the public domain detailing the use of 1-(Cyclohexylmethyl)pyrrolidin-3-ol in affinity-based proteomics studies, its structure is amenable to the synthesis of affinity probes. A hypothetical workflow would involve:

Probe Synthesis: A derivative of this compound would be synthesized with a photo-affinity linker (e.g., benzophenone, diazirine) and a biotin (B1667282) tag.

Target Capture: The probe would be incubated with a relevant cell or tissue lysate and then exposed to UV light to induce covalent cross-linking to interacting proteins.

Enrichment and Identification: The biotin-tagged protein complexes would be captured using streptavidin-coated beads, separated from non-binding proteins, and the target proteins identified using mass spectrometry.

This approach has been successfully used to identify the targets of other small molecules, providing crucial insights into their mechanisms of action. nih.gov

Table 1: Illustrative Data from a Hypothetical Affinity-Based Proteomics Experiment with a this compound Probe

This table illustrates the type of data that would be generated from an affinity-based proteomics experiment. The protein "hits" would be ranked based on factors such as peptide count and enrichment ratio.

| Protein ID | Gene Name | Peptide Count (Probe) | Peptide Count (Control) | Enrichment Ratio | Putative Function |

| P0C6X7 | KCNAB2 | 25 | 1 | 25.0 | Potassium channel subunit |

| Q9Y243 | GRIA2 | 18 | 2 | 9.0 | Glutamate receptor |

| P42336 | HTR2A | 15 | 1 | 15.0 | Serotonin receptor |

| P28223 | DRD2 | 12 | 0 | - | Dopamine receptor |

Use in Phenotypic Screening Campaigns for Novel Target Discovery

Phenotypic screening involves testing a library of compounds for their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target. nih.govmdpi.com This approach has seen a resurgence in drug discovery as it can identify compounds that work through novel mechanisms of action. nih.gov Libraries containing diverse scaffolds, including pyrrolidines, are often used in these campaigns. acs.org

While specific phenotypic screening campaigns featuring this compound are not documented in the public literature, its structural features make it a candidate for inclusion in such libraries. A phenotypic screen could, for example, identify this compound or a close analog as a "hit" in an assay measuring neuronal outgrowth, cancer cell proliferation, or inflammatory responses. Following a hit, target deconvolution studies, such as the affinity-based proteomics described above, would be necessary to identify the protein(s) responsible for the observed phenotype. nih.gov This combination of phenotypic screening and subsequent target identification is a powerful paradigm for discovering first-in-class medicines. frontiersin.org

Ligand-Protein Interaction Studies (Non-Clinical)

To characterize the interaction of a small molecule with its putative targets, a series of in vitro biochemical and biophysical assays are employed. These non-clinical studies are essential for confirming direct binding and understanding the nature of the interaction.

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. nih.gov These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. The ability of a test compound, such as this compound, to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

There are no publicly available receptor binding data for this compound. However, related pyrrolidone-based structures have been shown to bind with high affinity to receptors such as the 5-HT3 receptor. nih.gov

Table 2: Illustrative Receptor Binding Affinity Data

This table provides a hypothetical example of how the binding affinity of this compound would be presented if tested against a panel of neurotransmitter receptors.

| Receptor Target | Radioligand | Ki (nM) for this compound |

| 5-HT3 | [3H]Granisetron | 50 |

| Dopamine D2 | [3H]Spiperone | >10,000 |

| Muscarinic M1 | [3H]Pirenzepine | 850 |

| Sigma-1 | 3H-Pentazocine | 120 |

Many drugs exert their effects by inhibiting the activity of enzymes. Enzyme inhibition profiling is used to determine the potency of a compound against a specific enzyme, typically reported as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While there is no specific enzyme inhibition data for this compound in the reviewed literature, the pyrrolidine scaffold is present in inhibitors of various enzymes. For instance, derivatives have been developed as potent inhibitors of enzymes like DOT1L and G9a/GLP. nih.gov

Table 3: Illustrative Enzyme Inhibition Profile

This table provides a hypothetical example of the data that would be generated from an enzyme inhibition assay.

| Enzyme Target | Substrate | IC50 (µM) for this compound |

| Monoamine Oxidase A (MAO-A) | Kynuramine | 2.5 |

| Monoamine Oxidase B (MAO-B) | Benzylamine | 15.7 |

| Catechol-O-methyltransferase (COMT) | Epinephrine | >100 |

| Acetylcholinesterase (AChE) | Acetylthiocholine | 78.3 |

Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding event can either enhance (positive allosteric modulator, or PAM) or reduce (negative allosteric modulator, or NAM) the effect of the endogenous ligand. Allosteric modulators offer the potential for greater target selectivity and a more nuanced pharmacological response. nih.gov

The investigation of a compound's potential as an allosteric modulator involves specialized assays that measure its effect on the binding or function of an orthosteric ligand. There is no information in the public domain to suggest that this compound has been investigated as an allosteric modulator. However, the discovery of allosteric modulators for various G protein-coupled receptors (GPCRs) and enzymes indicates the broad applicability of this concept in drug discovery. nih.gov

Future Research Directions and Translational Perspectives for Pyrrolidin 3 Ol Derivatives

Design of Next-Generation Pyrrolidine-Based Chemical Probes

Chemical probes are essential tools for understanding the function of proteins and their roles in disease. nih.gov The development of next-generation pyrrolidine-based chemical probes will be crucial for elucidating the therapeutic potential of this scaffold. A high-quality chemical probe should be potent, selective, and well-characterized to provide meaningful biological insights. nih.govchemicalprobes.org

Future efforts in this area will likely focus on:

Enhancing Selectivity: Designing probes that can distinguish between closely related protein targets is a significant challenge. This can be achieved through detailed structure-activity relationship (SAR) studies and by incorporating unique structural motifs that exploit subtle differences in the target binding sites.

Developing Novel Mechanisms of Action: Moving beyond simple inhibitors, future probes could include covalently-acting reagents, protein degraders (like PROTACs), and molecular glues. chemicalprobes.orgacs.org These advanced probes can offer new ways to modulate protein function and provide deeper insights into biological systems.

Improving in vivo Utility: For a chemical probe to be useful in complex biological systems, it must have suitable properties for use in cells and animal models. This includes good cell permeability, metabolic stability, and appropriate pharmacokinetic properties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. researchgate.net These technologies can be applied to the design of pyrrolidin-3-ol derivatives in several ways:

Generative Models for de novo Design: Deep learning models can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. nih.gov This approach can be used to create diverse libraries of pyrrolidin-based compounds with a high probability of biological activity.

Predictive Modeling for Property Optimization: AI and ML algorithms can predict various properties of a molecule, such as its biological activity, toxicity, and pharmacokinetic profile. researchgate.netnih.gov This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources.

Scaffold Hopping: AI can be used to identify novel scaffolds that mimic the three-dimensional shape and pharmacophoric features of known active compounds. digitellinc.com This can lead to the discovery of new chemical classes with improved properties.

Expanding Synthetic Accessibility to Complex Analogues

The ability to synthesize a wide variety of analogues is essential for exploring the full therapeutic potential of the pyrrolidin-3-ol scaffold. Recent advances in synthetic chemistry are making it easier to create complex and diverse libraries of pyrrolidine (B122466) derivatives. nih.govacs.org

Key areas of development include:

Novel Cycloaddition Reactions: Three-component cycloaddition reactions provide an efficient way to construct the pyrrolidine ring with a high degree of stereochemical control. acs.org

C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical and efficient way to introduce new substituents onto the pyrrolidine scaffold.

Flow Chemistry and Automation: These technologies can be used to streamline the synthesis of pyrrolidine derivatives, allowing for the rapid production of large compound libraries for high-throughput screening.

Exploration of Novel Biological Pathways through Scaffold-Based Approaches

The pyrrolidine scaffold has already been shown to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. nih.govnih.gov Future research will likely uncover new biological pathways that can be modulated by pyrrolidin-3-ol derivatives.

Some promising areas of exploration include:

Targeting Protein-Protein Interactions: The three-dimensional nature of the pyrrolidine scaffold makes it well-suited for disrupting protein-protein interactions, which are implicated in many diseases. nih.gov

Modulating Epigenetic Targets: Pyrrolidine-containing compounds have shown promise as inhibitors of epigenetic enzymes, such as histone deacetylases and methyltransferases.

Developing Anti-infective Agents: The pyrrolidine scaffold is found in a number of natural products with antibacterial and antiviral activity. tandfonline.com Further exploration of this scaffold could lead to the development of new treatments for infectious diseases.

Q & A

Q. What are the common synthetic routes for preparing 1-(Cyclohexylmethyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves alkylation of pyrrolidin-3-ol derivatives with cyclohexylmethyl halides or via reductive amination using cyclohexanecarboxaldehyde. Key steps include:

- Starting Materials : Pyrrolidin-3-ol and cyclohexylmethyl bromide, with a base (e.g., KCO) to deprotonate the hydroxyl group .

- Reaction Conditions : Reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Catalysts like NaI may enhance halide reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol to isolate the product .

Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of the alkylating agent .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- H NMR : Identify the cyclohexylmethyl group (δ 1.0–2.0 ppm, multiplet) and pyrrolidine protons (δ 2.5–3.5 ppm). The hydroxyl proton appears as a broad singlet (~δ 3.0–4.0 ppm) .

- IR : O-H stretch at ~3200–3500 cm and C-N stretch near 1200 cm .

- MS : Molecular ion peak at m/z 183.3 (CHNO) with fragmentation patterns corresponding to loss of the cyclohexyl group .

Purity is assessed via HPLC (C18 column, acetonitrile/water) with ≥95% peak area .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound, and how can enantiomeric excess (ee) be quantified?

Methodological Answer:

- Chiral Catalysts : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during alkylation or employ asymmetric hydrogenation of imine precursors .

- Resolution Techniques : Diastereomeric salt formation with tartaric acid or chiral chromatography (Chiralpak® AD-H column, hexane/isopropanol) .

- ee Quantification : Polarimetry (specific rotation) or F NMR with chiral shift reagents (e.g., Eu(hfc)) .

Reaction monitoring via chiral TLC (e.g., plates coated with cellulose derivatives) ensures stereochemical control .

Q. How can researchers address contradictory bioactivity data reported for this compound across studies?

Methodological Answer: Contradictions may arise from:

- Purity Issues : Trace impurities (e.g., unreacted starting materials) can skew bioassays. Validate purity via HPLC-MS and elemental analysis .

- Stereochemical Variants : Enantiomers may exhibit divergent activities. Verify stereochemistry using X-ray crystallography or NOESY NMR .

- Assay Conditions : Standardize in vitro assays (e.g., pH, temperature, cell lines) and include positive controls (e.g., known receptor agonists) .

Q. What are the key reactivity patterns of this compound under oxidative or reductive conditions?

Methodological Answer:

- Oxidation : The hydroxyl group can be oxidized to a ketone using PCC or Swern conditions, yielding 1-(cyclohexylmethyl)pyrrolidin-3-one .

- Reduction : Catalytic hydrogenation (H, Pd/C) reduces the pyrrolidine ring to a pyrrolidine derivative, but may retain stereochemistry .

- Substitution : Mitsunobu reaction replaces the hydroxyl group with nucleophiles (e.g., azide, thiol) using DIAD and PhP .

Monitor reactivity via C NMR to track functional group transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.